molecular formula C18H23N3O3 B2590786 N1-cyclopropyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941940-17-6

N1-cyclopropyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2590786
M. Wt: 329.4
InChI Key: YRGLTRGRCTXHBD-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as CTX-0294885, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a member of the casein kinase 1 family of serine/threonine kinases that plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. CTX-0294885 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Formation and Rearrangement of Isoquinoline Derivatives : A study details the chemical reaction involving the treatment of a specific oxazolidinone with LDA, leading to the formation of a tetracyclic isoquinoline derivative through a domino rearrangement sequence. This research showcases the compound's role in complex chemical synthesis processes and the exploration of reaction mechanisms (Roydhouse & Walton, 2007).

Catalyzed Synthesis of Isoquinoline Derivatives : Another application is found in the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds. This method highlights the compound's utility in creating complex structures through aryl and vinylic C-H activation, presenting a broad scope for substituent variation (Shi et al., 2013).

Synthesis of Constrained ACC Derivatives : Research focusing on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives reveals the compound's importance in generating doubly constrained ACC derivatives. This study demonstrates the compound's application in producing new types of heterocyclic systems, contributing to the development of novel chemical entities (Szakonyi et al., 2002).

Pharmacological Potential

Inotropic Effects : A study on the synthesis and positive inotropic effects of derivatives, including the focus compound, suggests potential therapeutic applications. The research found that certain derivatives could increase cardiac contractility, indicating possible use in treating heart rhythm disorders without significantly affecting heart rate (Santangelo et al., 1994).

properties

IUPAC Name

N-cyclopropyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11(2)18(24)21-9-3-4-12-5-6-14(10-15(12)21)20-17(23)16(22)19-13-7-8-13/h5-6,10-11,13H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGLTRGRCTXHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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